Binding Affinity: 3.5-Fold Lower Affinity than Agonist Analog L162782
In a direct radioligand competition assay on the cloned AT1 receptor expressed in COS-7 cells, L162389 exhibited a Ki of 28 nM, which is 3.5-fold lower affinity compared to its close structural analog L162782 (Ki = 8 nM) [1]. This quantitative difference in binding affinity, despite a minimal structural change (single methyl group), underscores the sensitivity of AT1 receptor recognition to minor ligand modifications [1].
| Evidence Dimension | Binding affinity (Ki) for AT1 receptor |
|---|---|
| Target Compound Data | Ki = 28 nM |
| Comparator Or Baseline | L162782: Ki = 8 nM |
| Quantified Difference | 3.5-fold lower affinity (higher Ki) for L162389 |
| Conditions | Radioligand competition assay on cloned AT1 receptor transiently expressed in COS-7 cells |
Why This Matters
Demonstrates that minor structural modifications drastically alter receptor binding, making L162389 distinct from its close analog L162782 in terms of potency and functional outcome.
- [1] Perlman S, et al. Dual agonistic and antagonistic property of nonpeptide angiotensin AT1 ligands: susceptibility to receptor mutations. Mol Pharmacol. 1997 Feb;51(2):301-11. DOI: 10.1124/mol.51.2.301 View Source
